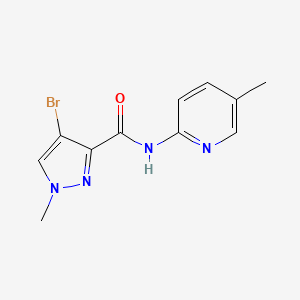
N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of appropriate aniline derivatives with phosgene or its safer alternatives like triphosgene. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure better control over reaction conditions and to handle hazardous reagents safely. The use of automated systems can also improve yield and purity by precisely controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be used in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The methoxy and nitro groups could play a role in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-N’-(2-methoxyphenyl)urea
- N-(4-methylphenyl)-N’-(2-nitrophenyl)urea
- N-(4-methoxy-2-methylphenyl)-N’-(4-nitrophenyl)urea
Uniqueness
N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10-8-12(23-2)5-7-13(10)17-16(20)18-14-6-4-11(19(21)22)9-15(14)24-3/h4-9H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUCXALYFNFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-bromophenyl)-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4781606.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4781609.png)

![N-[4-(butan-2-yloxy)phenyl]thiophene-2-carboxamide](/img/structure/B4781628.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4781636.png)

![ethyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4781655.png)

![3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4781667.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4781672.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4781680.png)
![N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]ISONICOTINAMIDE](/img/structure/B4781686.png)
